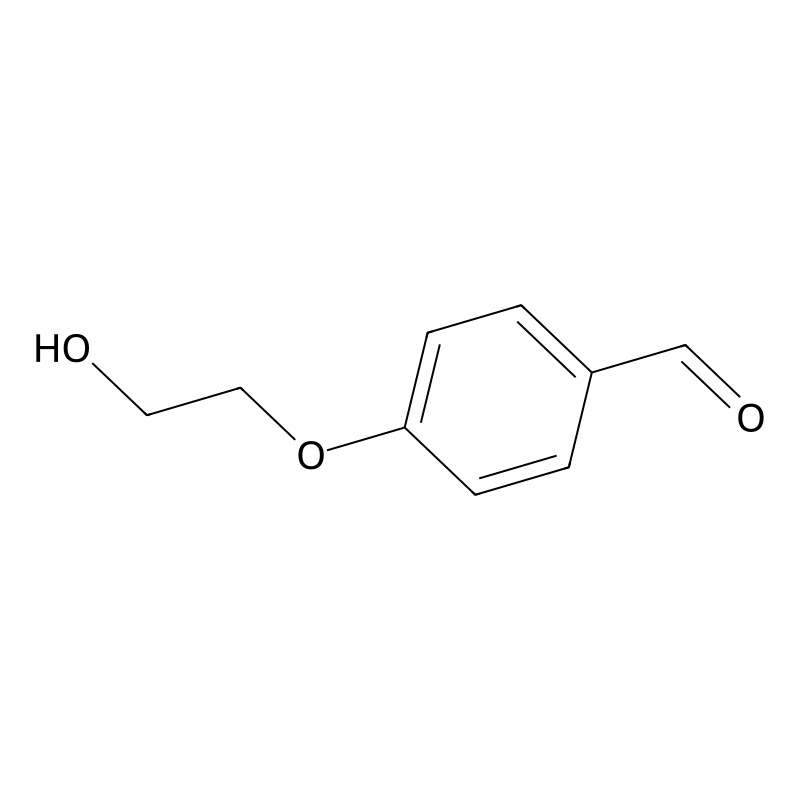

4-(2-Hydroxyethoxy)benzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(2-Hydroxyethoxy)benzaldehyde (CAS 22042-73-5) is a highly versatile bifunctional building block featuring an electrophilic aromatic aldehyde and a nucleophilic primary aliphatic alcohol, separated by a flexible ethylene glycol spacer. Unlike standard phenolic aldehydes, this compound provides orthogonal reactivity, allowing for selective esterification or etherification at the primary alcohol without compromising the aldehyde moiety. In industrial procurement, it is primarily sourced as a precursor for advanced functional polymers, aggregation-induced emission (AIE) fluorophores, and liquid crystalline materials, where its flexible spacer is critical for tuning solubility, lowering glass transition temperatures (Tg), and preventing steric hindrance during post-polymerization modifications [1].

Substituting 4-(2-hydroxyethoxy)benzaldehyde with its cheaper parent compound, 4-hydroxybenzaldehyde, fundamentally disrupts synthetic workflows due to the stark difference in hydroxyl reactivity. The phenolic hydroxyl group of 4-hydroxybenzaldehyde is significantly more acidic (pKa ~7.6) and less nucleophilic than the primary aliphatic alcohol of the hydroxyethoxy derivative (pKa ~14.1). Consequently, attempting to synthesize methacrylate monomers or attach the generic phenol to polymer backbones requires harsh basic conditions that often lead to aldehyde degradation or poor esterification yields. Furthermore, phenolic esters are highly susceptible to hydrolysis compared to the stable aliphatic esters formed by 4-(2-hydroxyethoxy)benzaldehyde. Finally, the absence of the two-carbon ether spacer in the generic substitute results in rigid, sterically hindered molecular architectures that drastically reduce polymer solubility and increase brittleness .

Hydroxyl Reactivity and pKa Differentiation for Stable Esterification

The presence of the ethoxy spacer fundamentally shifts the acidity and nucleophilicity of the hydroxyl group. 4-(2-Hydroxyethoxy)benzaldehyde features a primary aliphatic alcohol with a predicted pKa of 14.14, whereas the baseline comparator, 4-hydroxybenzaldehyde, possesses a phenolic hydroxyl with a pKa of approximately 7.6. This 6.5-order-of-magnitude difference in acidity means the target compound acts as a strong nucleophile, enabling high-yield reactions with methacryloyl chloride to form stable aliphatic ester monomers, whereas the phenolic comparator forms hydrolytically unstable esters and requires harsher reaction conditions .

| Evidence Dimension | Hydroxyl Acidity (pKa) |

| Target Compound Data | pKa ~14.14 (Aliphatic primary OH) |

| Comparator Or Baseline | 4-Hydroxybenzaldehyde: pKa ~7.6 (Phenolic OH) |

| Quantified Difference | ~6.5 pH units difference, shifting reactivity from acidic/phenolic to nucleophilic/aliphatic |

| Conditions | Standard aqueous/organic thermodynamic predictions at 25 °C |

Ensures that buyers synthesizing polymerizable monomers achieve high esterification yields and hydrolytic stability without degrading the sensitive aldehyde group.

Polymer Flexibility and Glass Transition Temperature (Tg) Reduction

When incorporated into polymer backbones, the two-carbon ether spacer of 4-(2-hydroxyethoxy)benzaldehyde acts as an internal plasticizer. In comparative studies of methacrylate-chalcone copolymers, polymers derived from the target compound exhibited a lower glass transition temperature (Tg of approximately 78 °C) compared to sterically constrained analogs derived from rigid hydroxybenzaldehydes (Tg of approximately 82 °C). The flexible spacer reduces intermolecular chain stiffness, which is critical for improving the processability and film-forming properties of advanced photoresists and dielectric materials [1].

| Evidence Dimension | Glass Transition Temperature (Tg) of derived copolymers |

| Target Compound Data | Tg ~78 °C |

| Comparator Or Baseline | Rigid hydroxybenzaldehyde-derived copolymer: Tg ~82 °C |

| Quantified Difference | 4 °C reduction in Tg, indicating significantly enhanced chain mobility |

| Conditions | Thermal analysis (DSC) of polylactide-grafted methacrylate-chalcone copolymers |

Crucial for material scientists procuring precursors for optical films or photoresists where lower Tg improves thermal processability and reduces film brittleness.

Lipophilicity and Formulation Compatibility

The addition of the ether oxygen and ethylene linkage alters the solvation profile of the molecule, making it more amphiphilic than its parent phenol. 4-(2-Hydroxyethoxy)benzaldehyde demonstrates a calculated LogP of approximately 0.73 to 0.87, compared to the more lipophilic 4-hydroxybenzaldehyde (LogP ~1.35). This reduced lipophilicity enhances its solubility in polar protic solvents and aqueous-organic mixtures, making it a highly effective linker for synthesizing water-compatible fluorescent probes, such as ALDH1A3 enzyme indicators used in glioblastoma diagnostics, where precipitation of highly hydrophobic precursors causes synthesis failures .

| Evidence Dimension | Partition Coefficient (LogP) |

| Target Compound Data | LogP ~0.73 - 0.87 |

| Comparator Or Baseline | 4-Hydroxybenzaldehyde: LogP ~1.35 |

| Quantified Difference | ~0.5 to 0.6 unit reduction in LogP |

| Conditions | Predicted octanol-water partition coefficients |

Allows procurement teams in diagnostic and pharmaceutical synthesis to select a precursor with better solubility profiles in polar solvent systems, reducing formulation bottlenecks.

Synthesis of Post-Polymerization Modifiable Resins

Leveraging the distinct nucleophilicity of the primary aliphatic alcohol (as detailed in Section 3), buyers can react 4-(2-hydroxyethoxy)benzaldehyde with methacryloyl chloride to produce stable methacrylate monomers. Once polymerized, the pendant aldehyde groups remain fully intact and accessible for downstream Schiff base or Wittig reactions, enabling the modular attachment of dyes, targeting ligands, or crosslinkers without degrading the polymer backbone [2].

Flexible Liquid Crystalline and Photoresponsive Polymers

Driven by the Tg-lowering effect of the ethylene glycol spacer, this compound is procured as a precursor for chalcone or azobenzene derivatives. The added free volume and chain mobility provided by the spacer are essential for rapid photoisomerization and proper liquid crystal alignment, outperforming rigid phenolic precursors in optical film and photoresist applications [2].

Water-Compatible Fluorescent Diagnostic Probes

Capitalizing on its lower LogP and enhanced amphiphilicity, 4-(2-hydroxyethoxy)benzaldehyde is utilized as a hydrophilic linker in the synthesis of complex fluorophores, such as curcumin-based probes for ALDH1A3 enzyme detection. The improved solubility profile prevents precursor precipitation during aqueous-organic coupling steps, ensuring reliable manufacturing of diagnostic agents for glioblastoma research [1].

References

- [1] World Intellectual Property Organization. 'Probe directed to enzyme aldh1a3 and use thereof in the diagnosis of glioblastoma.' Patent WO2022214995A1.

- [2] ResearchGate. 'Preparation of 4-dicyanomethylene-2,6-distyryl-4H-pyran derivatives, their functional polystyrenes and study of their different aggregation induced emission behaviors.' 2020.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant